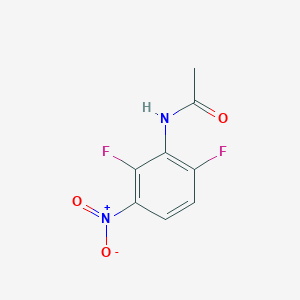![molecular formula C11H5ClF6N2O B1303986 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 287198-14-5](/img/structure/B1303986.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of trifluoromethyl groups and a chloromethyl group suggests potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been explored in several studies. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite leads to difluoromethylenated oxadiazole-containing compounds . Another study describes the synthesis of 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a versatile condensing agent for various syntheses . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural studies on trifluoromethyl substituted oxadiazoles reveal that the electronic properties of the fluorine atoms significantly influence the solid-state structure, leading to various intra- and intermolecular interactions . These interactions are crucial for understanding molecular recognition and supramolecular assembly in fluorine-containing compounds.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazoles can be diverse. For example, reactions with KCN can lead to acetonitriles and alkanes through a non-reductive decyanation pathway . Additionally, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the potential chemical transformations that 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole could undergo.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups has been shown to enhance the electron affinity of aromatic oxadiazole chromophores, as evidenced by the study of luminescent copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments . The physical properties such as thermal stability and sensitivities of related compounds have been assessed using differential scanning calorimetry and standardized tests . These properties are essential for determining the suitability of the compound for various applications.
Aplicaciones Científicas De Investigación
-
Organic Chemistry
- Application : The compound “5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole” is likely to be used in the field of organic chemistry, given its complex structure and the presence of multiple functional groups .
- Method of Application : While specific methods of application for this compound are not available, compounds with similar structures are often used in reactions as reagents or catalysts .
- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
-
Catalyst Development
- Application : Compounds with a “3,5-bis(trifluoromethyl)phenyl” motif, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in the development of H-bond organocatalysts .
- Method of Application : These catalysts can activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
- Results : The use of these catalysts has led to the promotion of various organic transformations .
-
Pharmaceutical Research
- Application : Compounds with similar structures have been used in the development of new pharmaceuticals . The presence of the trifluoromethyl group and the oxadiazole ring could potentially make this compound useful in drug discovery .
- Method of Application : This would involve synthesizing the compound and testing its biological activity in vitro and in vivo . The specific methods would depend on the target disease and the specific biological target .
- Results : The outcomes of these studies could potentially lead to the development of new drugs .
-
Material Science
- Application : The compound could potentially be used in the development of new materials . The presence of the trifluoromethyl group and the oxadiazole ring could potentially make this compound useful in the synthesis of new polymers .
- Method of Application : This would involve synthesizing the compound and incorporating it into a polymer matrix . The specific methods would depend on the desired properties of the final material .
- Results : The outcomes of these studies could potentially lead to the development of new materials with unique properties .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPGSAXEAUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381723 | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
287198-14-5 | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287198-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



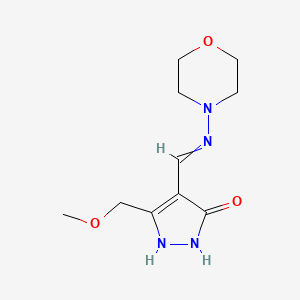
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
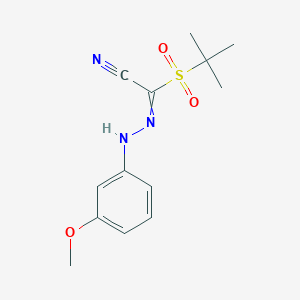
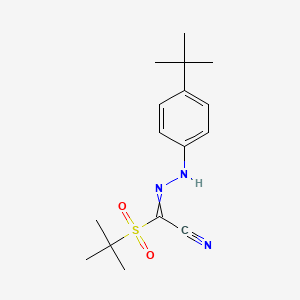
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

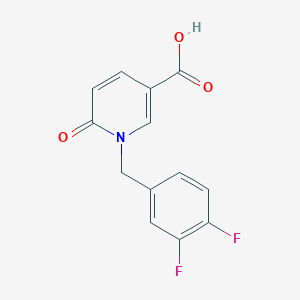
![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
